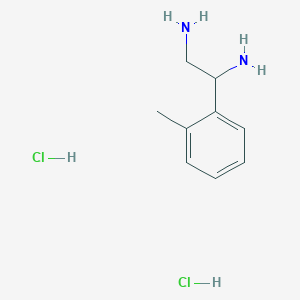

1-(2-Methylphenyl)ethane-1,2-diamine 2hcl

Description

1-(2-Methylphenyl)ethane-1,2-diamine 2HCl is an organic compound with the molecular formula C9H14N2. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 2-methylphenyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula |

C9H16Cl2N2 |

|---|---|

Molecular Weight |

223.14 g/mol |

IUPAC Name |

1-(2-methylphenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C9H14N2.2ClH/c1-7-4-2-3-5-8(7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H |

InChI Key |

KYRWMNWQZVCJDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(CN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Methylphenyl)ethane-1,2-diamine 2HCl typically involves the reaction of 2-methylbenzyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Methylphenyl)ethane-1,2-diamine 2HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: It can be reduced to form primary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methylphenyl)ethane-1,2-diamine 2HCl has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)ethane-1,2-diamine 2HCl involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or activation studies.

Comparison with Similar Compounds

1-(2-Methylphenyl)ethane-1,2-diamine 2HCl can be compared with other similar compounds, such as:

N-(2-Methylphenyl)ethylenediamine: Similar structure but different substitution pattern.

N-Benzyl-N-methyl-1,2-ethanediamine: Different substituents on the ethylenediamine backbone.

N-Octyl-1,2-ethanediamine: Longer alkyl chain substituent.

The uniqueness of 1-(2-Methylphenyl)ethane-1,2-diamine 2HCl lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Biological Activity

1-(2-Methylphenyl)ethane-1,2-diamine 2HCl, also known as a chiral diamine compound, has garnered attention due to its unique structural characteristics and potential biological activities. This compound is characterized by a central ethane backbone with two amino groups and a 2-methylphenyl substituent. The hydrochloride salt form enhances its solubility, making it suitable for various biological and pharmaceutical applications.

The compound's chemical structure can be represented as follows:

This structure contributes to its interactions with biological systems, particularly in medicinal chemistry contexts.

Biological Activities

Research indicates that 1-(2-Methylphenyl)ethane-1,2-diamine 2HCl exhibits several biological activities, including:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in mitigating oxidative stress in cells.

- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, influencing various physiological processes.

- Neuroprotective Effects : There is emerging evidence indicating that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Interaction Studies

Interaction studies have focused on the binding affinities of 1-(2-Methylphenyl)ethane-1,2-diamine 2HCl to various biological targets. These studies typically involve:

- Receptor Binding Assays : Evaluating how well the compound binds to specific receptors associated with neurological functions.

- Enzyme Kinetics : Analyzing the compound's effect on enzyme activity through kinetic studies to determine its inhibitory or stimulatory effects.

Comparative Analysis with Similar Compounds

A comparative analysis of 1-(2-Methylphenyl)ethane-1,2-diamine 2HCl with structurally similar compounds can provide insights into its unique properties. The following table summarizes some notable comparisons:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| (R)-1-(2-Methylphenyl)ethane-1,2-diamine | Enantiomer of the target compound | Different biological activity profile |

| 1,2-Diaminopropane | Shorter carbon chain | Used in different synthetic pathways |

| Benzylamine | Contains a benzyl group instead of phenyl | Exhibits distinct reactivity patterns |

The uniqueness of 1-(2-Methylphenyl)ethane-1,2-diamine 2HCl lies in its specific chiral configuration and the presence of the 2-methylphenyl group, which may influence its biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Activity Study : A study demonstrated that 1-(2-Methylphenyl)ethane-1,2-diamine 2HCl exhibited significant antioxidant activity in vitro. The results indicated a reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

- Neuroprotective Effects : Research published in a pharmacological journal highlighted the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell lines. The study reported a decrease in cell death and preservation of mitochondrial function.

- Enzyme Inhibition : A kinetic analysis revealed that 1-(2-Methylphenyl)ethane-1,2-diamine 2HCl inhibited the activity of certain enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating psychiatric disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.